molecular formula C9H6N2O4 B7774309 2-hydroxy-3-nitro-1H-quinolin-4-one

2-hydroxy-3-nitro-1H-quinolin-4-one

Cat. No.: B7774309
M. Wt: 206.15 g/mol
InChI Key: SHZUGBYEPDMAPC-UHFFFAOYSA-N
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Description

2-Hydroxy-3-nitro-1H-quinolin-4-one is a nitrated derivative of the 4-hydroxyquinolone scaffold, a structure of significant interest in medicinal and synthetic chemistry . Compounds within this class are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and potential central nervous system effects, making them valuable templates for pharmaceutical research . The topography of the 4-hydroxyquinolone core makes it a versatile molecule; the C-3 position is highly activated, serving as a prime site for electrophilic substitution and Michael addition reactions, while the oxygen atoms of the hydroxyl and carbonyl groups are sites for alkylation and acylation . The introduction of a strong electron-withdrawing nitro group at the 3-position significantly alters the electronic properties of the molecule. This modification can activate the ring for further chemical transformations and is a key strategy for creating versatile intermediates for constructing more complex, fused ring systems . Researchers can utilize this compound as a key synthetic building block. The nitro group itself can be readily transformed into other functionalities, such as amino groups, enabling the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies and drug discovery efforts . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-hydroxy-3-nitro-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O4/c12-8-5-3-1-2-4-6(5)10-9(13)7(8)11(14)15/h1-4H,(H2,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHZUGBYEPDMAPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(N2)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)C(=C(N2)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of the compound “2-hydroxy-3-nitro-1H-quinolin-4-one” involves specific chemical reactions and conditions. One common method includes the reaction of phosgene with four equivalents of imidazole under anhydrous conditions. This reaction produces the compound along with imidazolium chloride as a byproduct . The reaction can be represented as follows:

4C3H4N2+C(O)Cl2(C3H3N2)2CO+2[C3H3N2H2]Cl4 \text{C}_3\text{H}_4\text{N}_2 + \text{C(O)Cl}_2 \rightarrow (\text{C}_3\text{H}_3\text{N}_2)_2\text{CO} + 2 [\text{C}_3\text{H}_3\text{N}_2\text{H}_2]\text{Cl} 4C3​H4​N2​+C(O)Cl2​→(C3​H3​N2​)2​CO+2[C3​H3​N2​H2​]Cl

Industrial Production Methods

In industrial settings, the production of “this compound” follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced equipment and controlled environments helps in achieving consistent quality.

Chemical Reactions Analysis

Types of Reactions

The compound “2-hydroxy-3-nitro-1H-quinolin-4-one” undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can also be reduced using suitable reducing agents.

    Substitution: The compound can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenated hydrocarbons and other nucleophiles are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

The compound “2-hydroxy-3-nitro-1H-quinolin-4-one” has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which “2-hydroxy-3-nitro-1H-quinolin-4-one” exerts its effects involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new chemical entities. The pathways involved in its mechanism of action include nucleophilic substitution and addition reactions.

Comparison with Similar Compounds

Table 1: Key Structural Features of Quinolinone Derivatives

Compound Name Substituents/Modifications Key Functional Groups Biological Activity (if reported) References
2-Hydroxy-3-nitro-1H-quinolin-4-one -OH (C2), -NO₂ (C3), -C=O (C4) Nitro, hydroxyl, ketone Not explicitly reported N/A
4-Amino-3-nitro-1-methyl-2(1H)-quinolinone -NH₂ (C4), -NO₂ (C3), -CH₃ (N1) Nitro, amino, methyl Not reported
3-(Nitroacetyl)-1-ethyl-4-hydroxyquinolin-2(1H)-one -NO₂ (acetyl side chain), -C₂H₅ (N1), -OH (C4) Nitroacetyl, ethyl, hydroxyl Synthetic intermediate for reactivity studies
2-Nonyl-3-hydroxy-4-quinolone -C₉H₁₉ (C2), -OH (C3) Long alkyl chain, hydroxyl Bacterial signaling (e.g., Pseudomonas)
7-Hydroxy-4-methyl-1-(5-nitro-indol-3-yl)-1H-quinolin-2-one -NO₂ (indole C5), -CH₃ (C4), -OH (C7) Nitro (indole), methyl, hydroxyl Antimicrobial potential
3-[(2-Aminopyrimidin-5-yl)carbonyl]-4-hydroxy-1-methyl-quinolin-2(1H)-one -CO-pyrimidine (C3), -CH₃ (N1), -OH (C4) Amide, pyrimidine, hydroxyl Antimicrobial (64% yield)

Key Observations:

Nitro Group Positioning: The target compound’s nitro group at C3 distinguishes it from derivatives like 4-amino-3-nitro-1-methyl-2(1H)-quinolinone (nitro at C3 but amino at C4) and 3-(nitroacetyl)-1-ethyl-4-hydroxyquinolin-2(1H)-one (nitro on an acetyl side chain) .

The absence of alkyl chains in the target compound may reduce lipophilicity compared to 2-nonyl derivatives.

Synthetic Complexity: Compounds with fused rings (e.g., benzo[h]quinolones in ) or heteroaromatic substituents (e.g., pyrimidine in ) require multi-step syntheses, whereas the target compound’s simpler structure may allow streamlined preparation .

Key Insights :

  • Nitro group introduction often requires nitration under acidic conditions (e.g., HNO₃/H₂SO₄) .
  • The target compound’s synthesis may involve direct nitration of 2-hydroxy-1H-quinolin-4-one, though yields and purity depend on regioselectivity.
  • Compared to alkylated derivatives (e.g., 2-nonyl), the absence of long-chain substituents simplifies purification .

Chemical and Spectroscopic Properties

Table 3: Comparative Spectroscopic Data

Compound IR (cm⁻¹) ¹H NMR (δ, ppm) MS (m/z) References
This compound ~3450 (OH), 1520/1350 (NO₂ asym/sym) Expected: 6.8-8.5 (Ar-H), 12.5 (OH) Theoretical: 220 N/A
4-Amino-3-nitro-1-methyl-2(1H)-quinolinone 3320 (NH₂), 1530/1340 (NO₂) 3.5 (CH₃), 6.7-8.2 (Ar-H) 219 (M⁺)
3-(Nitroacetyl)-1-ethyl-4-hydroxyquinolin-2(1H)-one 1663 (C=O), 1535/1370 (NO₂) 1.2 (CH₃), 4.1 (CH₂), 7.1-8.0 (Ar-H) 293 (M⁺)
2-Nonyl-3-hydroxy-4-quinolone 3420 (OH), 1620 (C=O) 0.8 (CH₃), 1.3 (alkyl), 6.9-7.8 (Ar-H) 287 (M⁺)

Notable Trends:

  • The nitro group’s IR absorption (~1520-1350 cm⁻¹) is consistent across derivatives .
  • Alkyl chains (e.g., in 2-nonyl derivatives) produce distinct ¹H NMR signals at δ 0.8-1.5 , absent in the target compound.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 2-hydroxy-3-nitro-1H-quinolin-4-one, and how are reaction conditions optimized to improve yield?

  • Methodological Answer : The compound can be synthesized via Mannich reactions or condensation of substituted anilines with malonic acid derivatives. For example, refluxing 2-aminoquinolin-4-one with paraformaldehyde and secondary amines (e.g., piperidine) under acidic conditions yields derivatives with moderate to high yields (61–93%) . Optimization involves adjusting reaction time, temperature, and stoichiometry of reagents. Characterization via 1^1H/13^13C NMR and HRMS ensures structural fidelity.

Table 1: Synthesis Optimization Examples

CompoundReaction TypeConditionsYieldKey Characterization
2aMannichReflux, 24h61%1^1H NMR, HRMS
18CondensationAcOH, 4h18%1^1H NMR

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of nitro-substituted quinolinones?

  • Methodological Answer : X-ray crystallography is definitive for structural elucidation, providing bond lengths, torsion angles (e.g., C9—N1—C1—C6 = -6.3°), and hydrogen-bonding interactions (e.g., O2—H2O···O1, 2.655 Å) . NMR resolves proton environments, while HRMS confirms molecular weight. For nitro groups, IR spectroscopy identifies NO2_2 stretching vibrations (~1520 cm1^{-1}).

Table 2: Crystallographic Parameters

ParameterValueTechniqueReference
Torsion angle (C9—N1—C1)-6.3° ± 0.3°X-ray
Hydrogen bond (D···A)2.655 ÅX-ray

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental data in structural analysis?

  • Methodological Answer : Discrepancies arise from crystal packing effects or solvent interactions. For example, hydrogen bonding (O2—H2O···O1) in crystal structures may alter bond angles compared to gas-phase DFT calculations . Validate computational models by incorporating solvent effects (e.g., CPCM) and comparing with experimental NMR/IR data.

Q. What strategies improve regioselectivity during nitro group introduction in quinolinone derivatives?

  • Methodological Answer : Electrophilic nitration requires directing groups (e.g., hydroxy or methyl substituents). Protecting the 4-hydroxy group with acetyl prevents unwanted side reactions. For example, 3-(nitroacetyl)-1-ethyl-4-hydroxyquinolin-2(1H)-one is synthesized using acetic acid and sodium acetate under reflux . Monitor regioselectivity via LC-MS and isolate intermediates by column chromatography.

Q. How should reactive intermediates (e.g., azides) be handled during quinolinone synthesis?

  • Methodological Answer : Azides, though useful in cycloadditions, are shock-sensitive. Use inert atmospheres, low temperatures, and small-scale reactions. For example, avoid grinding azide crystals and store them in diluted solutions . Safety protocols include fume hoods and blast shields during high-temperature steps.

Data Contradiction Analysis

Q. How to address inconsistent NMR data in nitro-quinolinone derivatives?

  • Methodological Answer : Contradictions may arise from tautomerism or dynamic exchange. For example, keto-enol tautomerism in 4-hydroxyquinolin-2(1H)-one can broaden NMR peaks. Use variable-temperature NMR to identify equilibrium states or employ deuterated solvents (e.g., DMSO-d6_6) to stabilize specific tautomers .

Key Research Recommendations

  • Synthesis : Explore microwave-assisted reactions to reduce reaction times and improve yields.
  • Characterization : Combine SC-XRD with solid-state NMR for polymorph identification.
  • Safety : Prioritize computational toxicity screening before large-scale synthesis.

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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